2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS 943757-74-2; molecular formula C₉H₁₅N₅; MW 193.25 g/mol) is a functionalized aminopyrimidine scaffold that serves as a privileged building block in medicinal chemistry. Its molecular architecture—featuring a 4-methylpiperazine ring at the 2-position and a primary amine at the 5-position of the pyrimidine core—places it at the intersection of two critical pharmacophoric elements recurrent in kinase inhibitor design.

Molecular Formula C9H15N5
Molecular Weight 193.25 g/mol
CAS No. 943757-74-2
Cat. No. B1487838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine
CAS943757-74-2
Molecular FormulaC9H15N5
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C=N2)N
InChIInChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3
InChIKeyIJAHRSPWFZQXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS 943757-74-2): A Strategic Pyrimidine Building Block for Kinase-Targeted Library Synthesis


2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS 943757-74-2; molecular formula C₉H₁₅N₅; MW 193.25 g/mol) is a functionalized aminopyrimidine scaffold that serves as a privileged building block in medicinal chemistry. Its molecular architecture—featuring a 4-methylpiperazine ring at the 2-position and a primary amine at the 5-position of the pyrimidine core—places it at the intersection of two critical pharmacophoric elements recurrent in kinase inhibitor design [1] . Unlike simple unsubstituted pyrimidines, this compound arrives pre-functionalized with a solubilizing basic amine and a synthetic handle (the 5-NH₂ group) for further elaboration, making it a time-saving intermediate for constructing focused compound libraries targeting the human kinome, particularly PDGFR, KIT, and SYK family kinases [2] [3].

Why Generic Pyrimidine Building Blocks Cannot Replace 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine in Targeted Library Synthesis


Procurement decisions involving aminopyrimidine building blocks are not interchangeable because subtle variations in substitution pattern—specifically the position of the primary amine (C-4 vs. C-5) and the nature of the pendant heterocycle (methylpiperazine vs. morpholine vs. piperidine)—directly govern both downstream synthetic accessibility and the pharmacological profile of the final inhibitors [1] [2]. For example, the 5-amino group in this compound offers a distinct vector for amide bond formation and heterocycle annulation that is geometrically different from the more common 4-amino isomer (CAS 57005-71-7), leading to divergent binding modes in kinase ATP pockets as demonstrated by the piperazinylpyrimidine class which shows selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. Furthermore, the N-methylpiperazine moiety contributes a computed logP of approximately −0.2, conferring aqueous solubility advantages versus non-basic or more lipophilic analogs, which directly impacts the solubility profile of the final derived compounds [3]. Substituting with the des-amino analog 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2) eliminates the critical 5-NH₂ synthetic handle entirely, precluding the most common derivatization pathways used to generate kinase inhibitor libraries .

Quantitative Differentiation Evidence: 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine vs. Closest Structural Analogs


Regioisomeric Differentiation: 5-Amino vs. 4-Amino Substitution Dictates Synthetic Versatility for Kinase-Directed Libraries

The position of the primary amine on the pyrimidine ring determines the geometry of subsequent derivatization and the final inhibitor's binding pose. 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (5-NH₂ isomer, CAS 943757-74-2) places the amine at the C-5 position, which is meta to the N-methylpiperazine substituent at C-2. In contrast, the 4-amino isomer (CAS 57005-71-7) positions the NH₂ group ortho to the piperazine. This spatial difference is critical because in piperazinylpyrimidine kinase inhibitors, the C-5 substituent occupies a region of the ATP-binding pocket that tolerates diverse functionalization, as evidenced by the selective inhibition of KIT and PDGFRA mutants over wild-type isoforms observed for compounds derived from the 5-amino scaffold [1]. The 4-amino isomer cannot access this same productive vector without substantial synthetic manipulation.

Medicinal Chemistry Kinase Inhibitor Design Regioselective Synthesis

Physicochemical Property Set: Computed logP, H-Bond Donor/Acceptor Profile vs. 4,6-Dimethyl Analog

The target compound possesses a computed XLogP3-AA of −0.2, a single hydrogen bond donor (the 5-NH₂), and five hydrogen bond acceptors, yielding a topological polar surface area of approximately 58.3 Ų [1]. The closest analog bearing additional methyl groups, 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS 1520867-55-3), introduces two additional methyl groups that increase lipophilicity (estimated XLogP ~+0.8 to +1.0 based on fragment-based calculation) and steric bulk at positions critical for subsequent derivatization. The lower logP of the target compound translates into higher aqueous solubility—a key advantage for the solubility of final derived inhibitors—while the unsubstituted C-4 and C-6 positions remain available for late-stage functionalization via halogenation or direct C–H activation, offering greater synthetic flexibility than the pre-methylated analog .

Drug-likeness ADME Prediction Physicochemical Profiling

Vendor-Documented Purity Specifications and Batch QC Traceability: 95% Minimum Purity with NMR, HPLC, and GC Certification

Multiple reputable vendors supply 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine with documented minimum purity of 95% (or 95+%), accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . Bidepharm (Bide Pharmatech) provides 95% standard purity with full batch QC reports (NMR, HPLC, GC) . Sigma-Aldrich (via Ambeed) lists the compound at 95% purity under catalog number AMBH2D6F0D00 . AKSci specifies minimum purity of 95+% . In contrast, the 4-amino isomer (CAS 57005-71-7) is less widely stocked with equivalent QC documentation, and the 4,6-dimethyl analog (CAS 1520867-55-3) is typically offered at 97% purity but from fewer suppliers with comprehensive batch-specific QC as of 2025 . The availability of multi-vendor sourcing with consistent QC documentation reduces supply-chain risk for long-term research programs.

Quality Control Batch Reproducibility Procurement Standards

Safety and Hazard Profile: GHS Classification for Safe Laboratory Handling and Scale-Up Risk Assessment

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine carries a defined GHS hazard classification: Acute Toxicity Category 4 (oral, inhalation), Skin Irritation Category 2, Eye Damage Category 1, and Specific Target Organ Toxicity – Single Exposure Category 3 [1]. This hazard profile demands standard laboratory protective measures (P261, P280, P305+P351+P338) . By contrast, the des-amino analog 2-(4-methylpiperazin-1-yl)pyrimidine (CAS 145208-86-2) has a less comprehensively documented hazard classification in public databases, introducing uncertainty for institutional safety review. The well-characterized hazard profile of the target compound enables straightforward integration into standard operating procedures for medicinal chemistry laboratories and facilitates regulatory compliance during scale-up.

Chemical Safety GHS Classification Laboratory Handling

Synthetic Accessibility: One-Step Reduction from Commercially Available 5-Nitro Precursor with Reported 79% Yield

A documented synthetic route to 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine proceeds via reduction of 2-(4-methyl-1-piperazinyl)-5-nitropyrimidine, achieving a reported yield of approximately 79% . This straightforward, single-step transformation from a commercially available nitro precursor provides a reliable in-house synthesis option if supply chain disruptions occur. In comparison, the 4-amino isomer requires a different synthetic sequence that typically involves selective protection/deprotection strategies due to the ortho relationship between the piperazine and amino groups, which can complicate purification and reduce overall yield . The documented high-yielding route for the target compound reduces the total cost of goods when in-house resynthesis is required.

Synthetic Methodology Process Chemistry Cost of Goods

Class-Level Kinase Selectivity: Piperazinylpyrimidine Scaffold Confers Preferential Inhibition of Oncogenic KIT and PDGFRA Mutants over Wild-Type Isoforms

While direct quantitative kinase profiling data for 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine as a standalone compound remain limited, its core scaffold—the piperazinylpyrimidine—has been extensively characterized in the Shallal & Russu (2011) study. Compound 4 in that series, a derivative elaborated from this scaffold class, demonstrated selective binding to and/or inhibition of certain KIT and PDGFRA mutants compared to their wild-type isoforms in kinase profiling assays, and was found to be more potent at inhibiting oncogenic mutant forms of PDGFR family kinases than wild-type [1]. This class-level selectivity profile is significant because it mirrors the therapeutic differentiation of avapritinib (BLU-285), a structurally related aminopyrimidine that achieves its clinical efficacy through selective inhibition of PDGFRA D842V and KIT D816V mutants [2]. By procuring the 5-amino-2-methylpiperazinyl-pyrimidine scaffold, medicinal chemistry teams gain entry into this privileged mutant-selective kinase inhibitor chemical space.

Kinase Selectivity Mutant-Selective Inhibition Cancer Pharmacology

Preferred Application Scenarios for 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS 943757-74-2) Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Targeting PDGFR and KIT Mutant-Driven Cancers

Medicinal chemistry teams synthesizing focused compound libraries against PDGFR-family and KIT mutant kinases (including the PDGFRA D842V and KIT D816V resistance mutations) should prioritize this building block. The piperazinylpyrimidine scaffold class has demonstrated selective inhibition of oncogenic mutant forms over wild-type isoforms in kinase profiling panels [1]. The 5-NH₂ group serves as a direct attachment point for diversity elements targeting the solvent-exposed region of the ATP pocket, while the N-methylpiperazine provides solubility and modulates the pKa of the core—both features corroborated by SAR from the Shallal & Russu study and the structural biology of avapritinib-class inhibitors [1] [2]. The unsubstituted C-4 and C-6 positions permit late-stage diversification via halogenation or direct coupling, enabling rapid SAR exploration without multistep de novo core synthesis.

Synthesis of Dual Cholinesterase/Amyloid-β Aggregation Inhibitors for Neurodegenerative Disease Research

Research groups investigating multifunctional agents for Alzheimer's disease can leverage this compound as a core scaffold for constructing dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. The 2,4-disubstituted pyrimidine pharmacophore—accessible by derivatizing the 5-NH₂ group of this building block—has been identified as a privileged template for this dual mechanism [1]. The computed low logP (−0.2) of the core scaffold [2] helps maintain CNS drug-likeness (typically requiring logP < 3 for blood-brain barrier penetration) in the final elaborated compounds, while the N-methylpiperazine moiety can engage in cation-π interactions with the catalytic anionic site of cholinesterases [1].

Spleen Tyrosine Kinase (SYK) and LRRK2 Inhibitor Development Using the 5-Amino Handle for Parallel Library Generation

Industrial and academic laboratories pursuing SYK or LRRK2 inhibitors can use this building block to rapidly generate parallel amide libraries via the 5-NH₂ group. The compound's scaffold appears in the Markush structures of kinase inhibitor patents claiming SYK, LRRK2, and MYLK inhibition [1] [2]. The well-documented GHS safety profile and multi-vendor availability with batch-specific QC (NMR, HPLC, GC) [3] support its use in automated parallel synthesis platforms where consistent building block quality is essential for reproducible library production. The validated one-step synthetic route from the nitro precursor (79% yield) further ensures that bulk resupply is feasible if commercial stocks are depleted during large library campaigns.

Structure-Activity Relationship Studies on Serotonin Receptor (5-HT₇) Antagonist Chemotypes

Neuroscience research programs targeting the 5-HT₇ receptor can employ this compound as a structurally informative comparator or starting scaffold. The related compound 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine (compound 2 in the Pyka et al. 2016 study) served as the model ligand for elucidating the SAR of 5-HT₇ antagonists, and systematic modification at positions 5 and 6 of the pyrimidine was shown to substantially modulate binding affinity [1]. By procuring the 5-amino variant, researchers can directly install diverse substituents at this critical position—analogous to the alkyl substitutions in that study that produced a substantial increase in 5-HT₇ binding affinity when introduced at position 6 [1]—to probe the receptor's pharmacophore and potentially identify antagonists with improved selectivity over 5-HT₂A and D₂ receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.